Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate
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Overview
Description
Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with a molecular formula of C17H20O5, is characterized by its chromone core substituted with methoxy, methyl, and ethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-4,8-dimethyl-2-oxo-2H-chromene-3-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The chromone core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antioxidant activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate can be compared with other chromone derivatives:
7-Hydroxy-4,8-dimethyl-2-oxochromene-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 3-(4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate: Lacks the methoxy group.
7-Methoxy-4,8-dimethyl-2-oxo-2H-chromene-3-carbaldehyde: Contains an aldehyde group instead of an ester group.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-5-21-15(18)9-7-13-10(2)12-6-8-14(20-4)11(3)16(12)22-17(13)19/h6,8H,5,7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSNCQZIQKWYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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